2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC20140349
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O3 |
|---|---|
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H13N3O3/c14-7-2-5-13(6-3-7)10-11-4-1-8(12-10)9(15)16/h1,4,7,14H,2-3,5-6H2,(H,15,16) |
| Standard InChI Key | GZPRDIWFURLDFN-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1O)C2=NC=CC(=N2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid belongs to the class of pyrimidine carboxylic acids, distinguished by its substitution pattern. The molecule consists of a pyrimidine ring with a hydroxypiperidine group at the 2-position and a carboxylic acid at the 4-position. Its molecular formula is C₁₀H₁₃N₃O₃, corresponding to a molecular weight of 223.23 g/mol . The hydroxypiperidine moiety introduces a chiral center, suggesting the existence of enantiomers, though stereochemical details remain understudied.
Key structural features include:
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Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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4-Hydroxypiperidin-1-yl substituent: A saturated six-membered ring containing one hydroxyl group, contributing to hydrogen-bonding capacity.
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Carboxylic acid group: Enhances solubility and enables salt formation or conjugation reactions.
The compound’s IUPAC name, 5-bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid, reflects its brominated analog (CAS: VC15835346), which shares structural similarities but includes a bromine atom at position 5. A comparative analysis of these analogs reveals that bromination significantly alters electronic properties and biological activity profiles, as seen in related pyrimidine derivatives .
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Amidines, aldehydes, HCl, 80°C | 60–75 |
| 2 | Ester hydrolysis | 2M NaOH, ethanol, reflux | 85–90 |
| 3 | Purification | Column chromatography (SiO₂) | >95 |
Recent advancements in peptide coupling agents, such as 1,1'-carbonyldiimidazole (CDI), have enabled efficient conjugation of pyrimidine carboxylic acids to amine-containing substrates, expanding the compound’s utility in prodrug design .
Physicochemical Properties and Stability
Experimental data on the compound’s physical properties remain limited, but computational predictions and analog studies provide valuable approximations:
The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media due to deprotonation of the carboxylic acid group. Stability studies indicate susceptibility to photodegradation, necessitating storage in amber vials under inert atmospheres .
Comparative Analysis with Structural Analogs
To contextualize its properties, 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is compared to three related molecules:
The absence of bromine or thieno-fusion in the parent compound may reduce cytotoxicity while preserving core pharmacophoric features.
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